

7,10-Hexadecadienoic acid role in lipid metabolism

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7,10-Hexadecadienoic acid

Cat. No.: B12319344

[Get Quote](#)

An In-depth Technical Guide to the Role of **7,10-Hexadecadienoic Acid** in Lipid Metabolism

Abstract

7,10-Hexadecadienoic acid (7,10-HDA) is a C16 polyunsaturated fatty acid emerging as a significant bioactive lipid molecule. While present in various biological systems, from insects to mammals, its role in human lipid metabolism is a subject of intensifying research. As a metabolite of conjugated linoleic acid (CLA), it is implicated in the broader health effects attributed to CLA, including modulation of atherosclerosis and obesity.^{[1][2]} This technical guide provides a comprehensive overview of the molecular mechanisms through which 7,10-HDA influences lipid homeostasis, with a primary focus on its function as a signaling molecule. We will delve into its interaction with key nuclear receptors, its impact on fundamental metabolic pathways such as lipogenesis and fatty acid oxidation, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fatty acid.

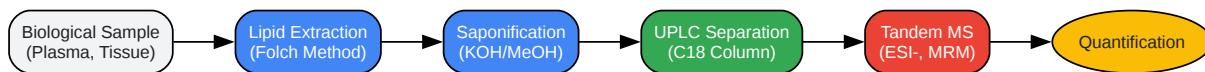
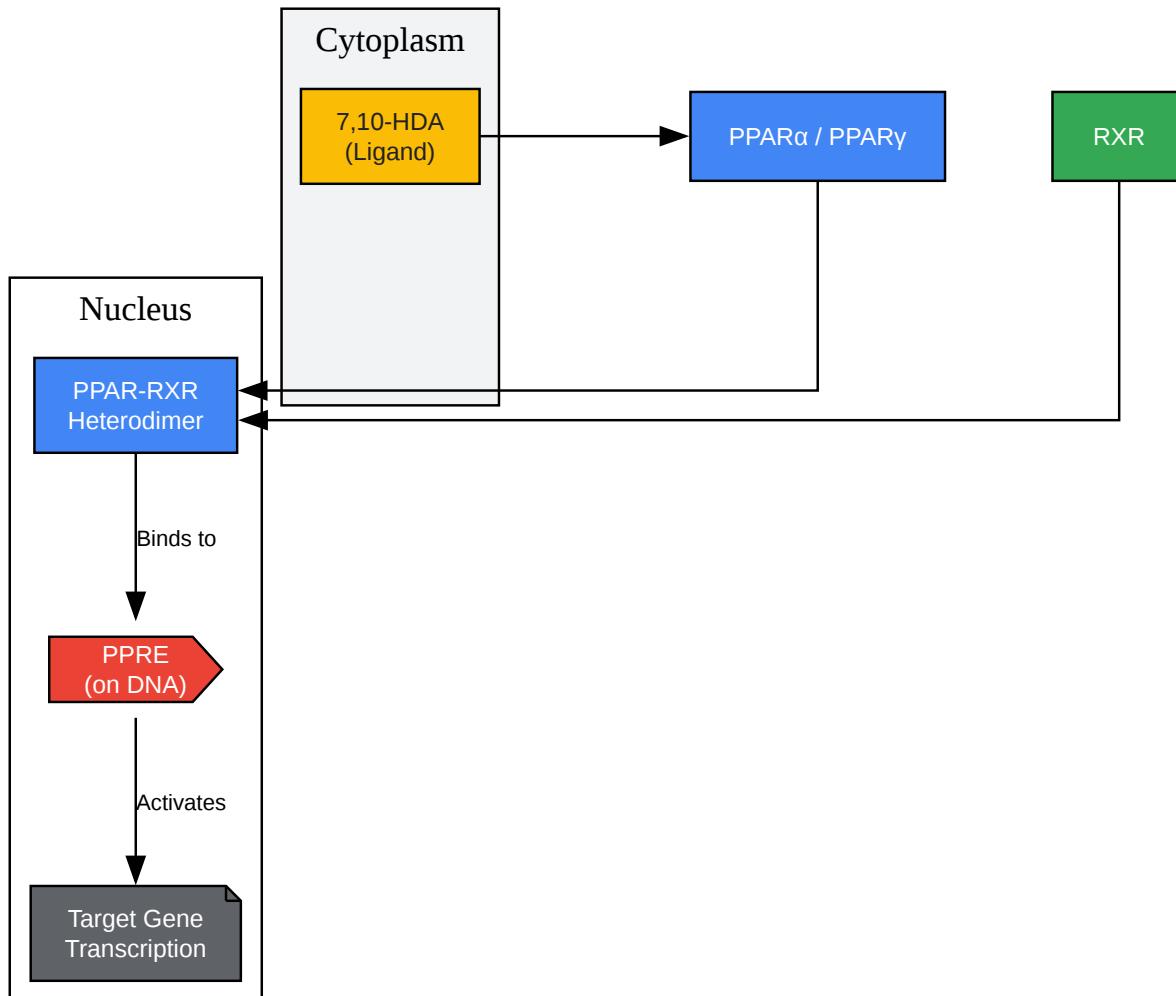
Introduction to 7,10-Hexadecadienoic Acid: A Bioactive Fatty Acid

7,10-Hexadecadienoic acid is a long-chain fatty acid with the chemical formula C₁₆H₂₈O₂.^[3] It is characterized by two double bonds at the 7th and 10th carbon positions. The geometric

isomerism (cis/trans) at these double bonds results in different stereoisomers, with the (7Z,10Z) form being a notable metabolite of conjugated linoleic acid.[\[1\]](#)[\[4\]](#)

Historically studied in the context of insect pheromones[\[5\]](#)[\[6\]](#), research has now pivoted towards its role in mammalian physiology. Its involvement in cellular signaling and metabolism positions it as a molecule of interest for its potential anti-inflammatory and metabolic regulatory properties.[\[2\]](#)[\[7\]](#) The core of its metabolic influence appears to stem from its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), master regulators of lipid and glucose homeostasis.[\[8\]](#)

Molecular Mechanisms of Action: The PPAR Connection



The primary mechanism by which 7,10-HDA and its derivatives exert control over lipid metabolism is through the activation of PPARs. These are ligand-activated transcription factors that form a subfamily of nuclear receptors, comprising three main isoforms: PPAR α , PPAR γ , and PPAR β/δ .[\[9\]](#)

- PPAR α : Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPAR α is the principal regulator of fatty acid oxidation.[\[10\]](#) Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial β -oxidation.
- PPAR γ : Predominantly found in adipose tissue, PPAR γ is a crucial mediator of adipogenesis (fat cell differentiation), fatty acid synthesis, and storage.[\[9\]](#) It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[\[9\]](#)

Research has shown that oxo-derivatives of hexadecenoic acid, such as (7E)-9-oxohexadec-7-enoic acid isolated from marine algae, function as potent dual PPAR α and PPAR γ agonists.[\[8\]](#) This dual agonism is critical, suggesting an ability to simultaneously enhance fatty acid burning (via PPAR α) and regulate its storage and sensitivity (via PPAR γ).

The activation cascade is a well-defined process. Upon binding a ligand like a 7,10-HDA derivative, the PPAR receptor undergoes a conformational change, enabling it to heterodimerize with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to

specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of 7,10-HDA.

Protocol: Assessing PPAR γ Activation with a Luciferase Reporter Assay

This cell-based assay is the gold standard for confirming if a compound acts as a nuclear receptor agonist. [9]

- Cell Culture and Transfection:
 - Plate HEK293T or a similar easily transfectable cell line in 24-well plates.
 - Allow cells to reach 70-80% confluence.
 - Prepare a transfection mix containing:
 - A full-length human PPAR γ expression plasmid.
 - An RXR α expression plasmid.
 - A luciferase reporter plasmid containing multiple PPREs upstream of the luciferase gene (e.g., pTK-PPREx3-luc).
 - A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
 - Transfect cells using a suitable reagent like Lipofectamine 2000.
- Compound Treatment:
 - After 24 hours, replace the medium with fresh medium containing various concentrations of 7,10-HDA (e.g., 1 μ M to 100 μ M) or a known agonist as a positive control (e.g., Rosiglitazone). Include a vehicle control (e.g., DMSO).
- Lysis and Luminescence Measurement:
 - After another 24 hours, wash the cells with PBS and lyse them using the buffer from a dual-luciferase reporter assay kit.
 - Measure Firefly luciferase activity followed by Renilla luciferase activity in a luminometer.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

- Express the data as fold induction over the vehicle control.

Therapeutic and Pharmacological Implications

The ability of 7,10-HDA and its derivatives to act as dual PPAR α / γ agonists makes them attractive candidates for addressing complex metabolic disorders.

- Type 2 Diabetes and Insulin Resistance: By activating PPAR γ , these compounds can improve insulin sensitivity. Simultaneously, PPAR α activation can reduce the lipid burden (lipotoxicity) in non-adipose tissues like the liver and muscle, which is a key contributor to insulin resistance. [\[8\]*](#) Dyslipidemia and Hepatic Steatosis: The potent effect of PPAR α activation on triglyceride clearance and fatty acid oxidation directly addresses the high triglyceride levels and fatty liver characteristic of metabolic syndrome. [\[10\]*](#) Obesity: While PPAR γ activation is associated with adipogenesis, the modulatory effects of 7,10-HDA may offer a way to improve the function of existing adipose tissue without promoting excessive fat mass expansion. [\[8\]](#)[\[12\]](#) Studies on related omega-7 fatty acids have shown they can reduce fat accumulation in animal models. [\[12\]](#)

Conclusion and Future Directions

7,10-Hexadecadienoic acid is transitioning from a chemical curiosity to a key player in the field of lipid metabolism. Its primary role as a signaling molecule is mediated through the activation of PPAR α and PPAR γ , positioning it at the critical intersection of fatty acid oxidation, storage, and inflammation. This dual activity presents a promising therapeutic profile for multifactorial conditions like metabolic syndrome and type 2 diabetes.

Future research should focus on several key areas:

- Isomer-Specific Activity: A direct comparison of the biological activities of different geometric isomers (e.g., 7Z,10Z vs. 7E,10E) is crucial.
- In Vivo Efficacy: Robust animal studies are needed to confirm the therapeutic benefits observed in vitro and to establish pharmacokinetic and pharmacodynamic profiles.
- Metabolite Identification: Identifying the specific endogenous metabolites of 7,10-HDA that are the most potent PPAR agonists will be essential for drug development.

By continuing to unravel the complex biology of **7,10-Hexadecadienoic acid**, the scientific community can unlock new strategies for combating the growing epidemic of metabolic disease.

References

- Muller A, Ringseis R, Dusterloh K, Gahler S, Eder K, Steinhart H. Detection of conjugated dienoic fatty acids in human vascular smooth muscle cells treated with conjugated linoleic acid. *Biochim Biophys Acta*. 2005. [\[Link\]](#)
- Osipova EY, Grechkin AN, Hamberg M, et al. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)
- Stigter E, Letsiou S, et al. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma. *Semantic Scholar*. [\[Link\]](#)
- PubChem. **7,10-Hexadecadienoic acid** | C16H28O2 | CID 13932171. PubChem. [\[Link\]](#)
- Sæther T, Rise F, Engvold W, et al. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPAR α / γ dual agonism and anti-diabetic target gene effects. *PubMed*. [\[Link\]](#)
- Osipova E, et al. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid.
- Human Metabolome Database. Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477). HMDB. [\[Link\]](#)
- FooDB. Showing Compound **7,10-Hexadecadienoic acid** (FDB022066). FooDB. [\[Link\]](#)
- PubChem. **cis-7,10-Hexadecadienoic acid** | C16H28O2 | CID 129728401. PubChem. [\[Link\]](#)
- Herrera H, Barros-Parada W, Bergmann J. Linoleic acid is chain-shortened to (7Z,10Z)-7,10-hexadecadienoate in the pheromone gland.
- The Good Scents Company. **7,10-hexadecadienoic acid**, 2936-83-6. The Good Scents Company. [\[Link\]](#)
- Ou J, Tu H, Shan B, et al. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c)
- PubChem. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172. PubChem. [\[Link\]](#)
- Colas, S.; Dávalos, A.; González-Dávila, Q.; Varela-Rodríguez, V.M.; Castro-Puyana, M.; Mendiola, J.A.; Ibañez, E.; Cifuentes, A.; Das, U.N.; González-Gallego, J.; et al. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. *Nutrients* 2021, 13, 1492. [\[Link\]](#)
- Viswakarma N, Jia Y, Bai L, et al. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. *J Biol Chem*. 2012. [\[Link\]](#)

- Andrade, V.M.; Fachi, J.L.; de Souza, I.A.S.; Rodrigues, H.G.; Lanças, T.; de Rezende, L.C.D.; Sato, V.B.; Correa-da-Silva, F.; de Oliveira, L.F.; da Silva, M.A.; et al. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes. *Int. J. Mol. Sci.* 2022, 23, 11486. [\[Link\]](#)
- Kim Y-i, Hirai S, Goto T, et al. Potent PPAR α Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. *PLOS One*. 2012. [\[Link\]](#)
- Lee, S.H., Kim, B., Oh, M.J. et al. 7-MEGATM inhibits adipogenesis in 3T3-L1 adipocytes and suppresses obesity in high-fat-diet-induced obese C57BL/6 mice. *Nutr Res Pract*. 2022. [\[Link\]](#)
- Salehi, B.; Varoni, E.M.; Sharifi-Rad, J.; Rajabi, S.; Zucca, P.; Iriti, M.; Sharopov, F.; Rodrigues, C.F.; Martins, N. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. *Molecules* 2018, 23, 2465. [\[Link\]](#)
- Diciommo, T.; Gedi, M.; Grolla, A.; Giudice, M.; Pipitone, R.; D'Orazio, G.; Iannucci, E.; Furlanetto, S.; Pesce, M.; Wagner, S.; et al. The potential of natural products for targeting PPAR α . *Pharmacol. Res.* 2017, 125, 204-216. [\[Link\]](#)
- Wenda, M.; Olejniczak, P.; Mikołajczyk, W.; Mleczko, A.; Otrębska-Machaj, E.; Goławska, S.; Goławski, A. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. *PeerJ* 2020, 8, e9193. [\[Link\]](#)
- Axios Research. (7E, 10E)-**7,10-Hexadecadienoic Acid**. Axios Research. [\[Link\]](#)
- Ferreri C, Masi A, Sansone A, et al. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. *PLOS One*. 2016. [\[Link\]](#)
- LIPID MAPS Structure Database. 4Z,7Z-Hexadecadienoic acid. LIPID MAPS. [\[Link\]](#)
- Eaton S. Intramitochondrial control of the oxidation of hexadecanoate in skeletal muscle. *Biochem J*. 1997. [\[Link\]](#)
- Ferreri, C., Masi, A., Sansone, A., et al. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles.
- Greupink R, Dillen L, Monshouwer M, et al. Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. *Front Pharmacol*. 2018. [\[Link\]](#)
- Li, Y.; Liu, B.; Li, Y.; Liu, H.; Li, T. Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. *Foods* 2022, 11, 2774. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]
- 8. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPAR α /y dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent PPAR α Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 11. The potential of natural products for targeting PPAR α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-MEGA™ inhibits adipogenesis in 3T3-L1 adipocytes and suppresses obesity in high-fat-diet-induced obese C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7,10-Hexadecadienoic acid role in lipid metabolism]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12319344#7-10-hexadecadienoic-acid-role-in-lipid-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com